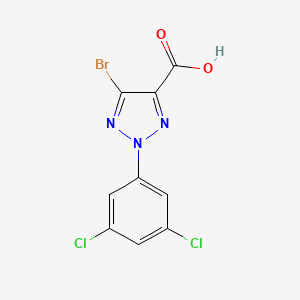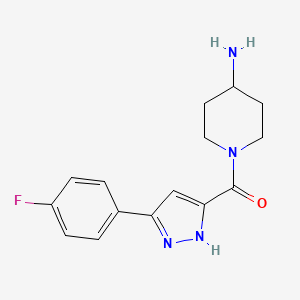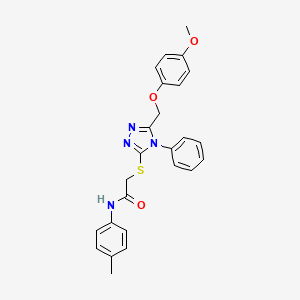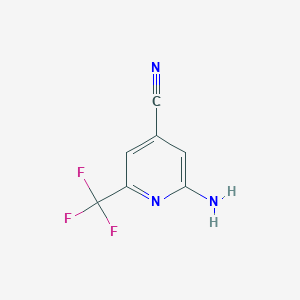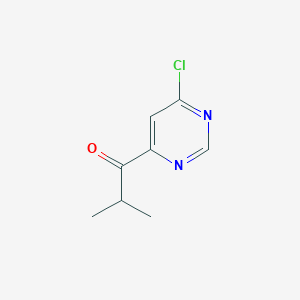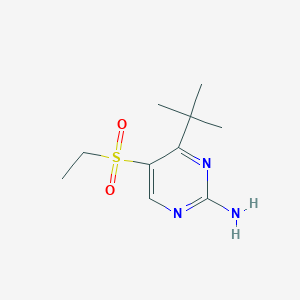
2-(Morpholinosulfonyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholinosulfonyl)acetonitrile is a chemical compound with the molecular formula C6H10N2O3S and a molecular weight of 190.22 g/mol . It is a heterocyclic building block commonly used in organic synthesis and pharmaceutical research. The compound features a morpholine ring attached to a sulfonyl group and an acetonitrile moiety, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of morpholine with chlorosulfonyl isocyanate, followed by treatment with sodium cyanide to introduce the nitrile group .
Industrial Production Methods: Industrial production of 2-(Morpholinosulfonyl)acetonitrile may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Morpholinosulfonyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts are frequently used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Sulfonic acids and sulfonamides.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Aplicaciones Científicas De Investigación
2-(Morpholinosulfonyl)acetonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Morpholinosulfonyl)acetonitrile involves its ability to participate in various chemical reactions due to the presence of the nitrile and sulfonyl groups. These functional groups can interact with molecular targets such as enzymes and receptors, leading to the formation of covalent bonds or reversible interactions. The compound’s reactivity allows it to modulate biological pathways and exert its effects in different applications .
Comparación Con Compuestos Similares
2-(Morpholinosulfonyl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.
2-(Morpholinosulfonyl)acetone: Contains an acetone group instead of acetonitrile.
2-(Morpholinosulfonyl)acetic acid: Features an acetic acid group instead of acetonitrile.
Uniqueness: 2-(Morpholinosulfonyl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C6H10N2O3S |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
2-morpholin-4-ylsulfonylacetonitrile |
InChI |
InChI=1S/C6H10N2O3S/c7-1-6-12(9,10)8-2-4-11-5-3-8/h2-6H2 |
Clave InChI |
PCROFNPJALIVOZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


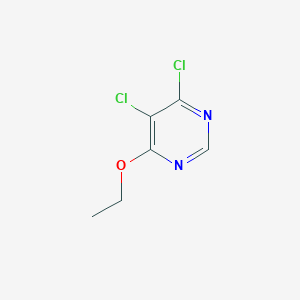
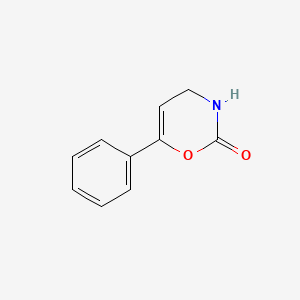
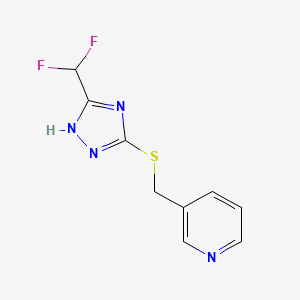
![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)
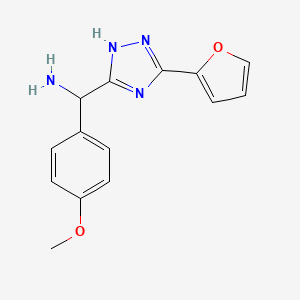

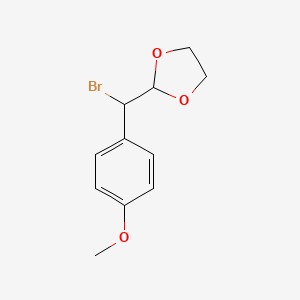
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11777084.png)
